O-(2-Ethylhexyl) o-isobutyl dithiophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-(2-Ethylhexyl) o-isobutyl dithiophosphate: is an organophosphorus compound widely used in various industrial applications. It is known for its role as an anti-wear and extreme pressure additive in lubricants and greases. The compound’s unique chemical structure allows it to form protective films on metal surfaces, reducing friction and wear.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(2-Ethylhexyl) o-isobutyl dithiophosphate typically involves the reaction of phosphorus pentasulfide with alcohols. The general reaction can be represented as follows:
P2S5+4ROH→2(RO)2PS2H+H2S
In this case, the alcohols used are 2-ethylhexanol and isobutanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound involves large-scale reactors where phosphorus pentasulfide is reacted with the alcohols in a continuous process. The reaction mixture is then purified to remove any unreacted starting materials and by-products. The final product is typically obtained as a viscous liquid, which is then formulated into various lubricant products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: O-(2-Ethylhexyl) o-isobutyl dithiophosphate can undergo oxidation to form phosphates and sulfates.
Hydrolysis: In the presence of water, it can hydrolyze to form phosphoric acid derivatives and thiols.
Substitution: The compound can participate in substitution reactions where the alkoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen.
Hydrolysis Conditions: Acidic or basic aqueous solutions.
Substitution Reagents: Alkyl halides, thiols.
Major Products
Oxidation: Phosphates, sulfates.
Hydrolysis: Phosphoric acid derivatives, thiols.
Substitution: Various substituted phosphorodithioates.
Scientific Research Applications
Chemistry
In chemistry, O-(2-Ethylhexyl) o-isobutyl dithiophosphate is used as a reagent for the synthesis of other organophosphorus compounds. Its ability to form stable complexes with metals makes it useful in coordination chemistry and catalysis.
Biology
In biological research, this compound is studied for its potential effects on cellular processes. Its interactions with metal ions can influence enzyme activities and other biochemical pathways.
Medicine
While not commonly used directly in medicine, derivatives of this compound are investigated for their potential therapeutic properties, particularly in the development of anti-inflammatory and anti-cancer agents.
Industry
The primary industrial application of this compound is in the formulation of lubricants and greases. Its anti-wear and extreme pressure properties make it essential for extending the life of machinery and reducing maintenance costs.
Mechanism of Action
The mechanism by which O-(2-Ethylhexyl) o-isobutyl dithiophosphate exerts its effects involves the formation of a protective film on metal surfaces. This film is created through the adsorption of the compound onto the metal, followed by a chemical reaction that forms a durable layer. This layer reduces direct metal-to-metal contact, thereby decreasing friction and wear.
Molecular Targets and Pathways
The primary molecular targets are metal surfaces, where the compound interacts with metal ions to form stable complexes. These interactions are crucial for the compound’s protective properties in lubricants.
Comparison with Similar Compounds
Similar Compounds
Zinc dialkyldithiophosphates (ZDDPs): Widely used in lubricants for their anti-wear properties.
Tricresyl phosphate (TCP): Another organophosphorus compound used as a lubricant additive.
Triphenyl phosphate (TPP): Used in flame retardants and plasticizers.
Uniqueness
O-(2-Ethylhexyl) o-isobutyl dithiophosphate is unique due to its specific alkyl groups, which provide a balance of solubility and reactivity. This balance makes it particularly effective in forming protective films on metal surfaces, offering superior anti-wear and extreme pressure properties compared to other similar compounds.
Properties
CAS No. |
63450-07-7 |
---|---|
Molecular Formula |
C12H27O2PS2 |
Molecular Weight |
298.5 g/mol |
IUPAC Name |
2-ethylhexoxy-(2-methylpropoxy)-sulfanyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C12H27O2PS2/c1-5-7-8-12(6-2)10-14-15(16,17)13-9-11(3)4/h11-12H,5-10H2,1-4H3,(H,16,17) |
InChI Key |
MMNHBJSAJAQAQT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COP(=S)(OCC(C)C)S |
physical_description |
Liquid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.